Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate
Description
Molecular Architecture and Functional Group Composition
Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate (C₁₅H₂₁NO₃) features a modular architecture comprising three distinct regions: a benzoate ester, a methylene bridge, and a 4-methoxypiperidine moiety (Figure 1). The benzoate group consists of a para-substituted methyl ester (C₈H₇O₂), while the piperidine ring adopts a chair conformation with a methoxy group at the 4-position. Key functional groups include:
The SMILES notation (COC1CCN(CC1)CC2=CC=C(C(=O)OC)C=C2) highlights the connectivity: the piperidine’s nitrogen atom connects to the methylene bridge (-CH₂-), which links to the benzene ring’s para position. Nuclear magnetic resonance (NMR) studies confirm the methoxy group’s para orientation on the piperidine, as evidenced by singlet peaks for the methyl protons adjacent to oxygen.
Properties
IUPAC Name |
methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-14-7-9-16(10-8-14)11-12-3-5-13(6-4-12)15(17)19-2/h3-6,14H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBTRIQZSBWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves two main steps:
- Esterification of the benzoic acid derivative to form methyl 4-(aminomethyl)benzoate or related intermediates.
- Nucleophilic substitution or reductive amination to introduce the 4-methoxypiperidin-1-ylmethyl moiety.
Preparation of Methyl 4-(aminomethyl)benzoate Intermediate
A critical precursor is methyl 4-(aminomethyl)benzoate, which is synthesized by esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions.
Key process parameters and findings:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | 4-(aminomethyl)benzoic acid reacted with methanol in presence of HCl | Temperature controlled between −15 to +10 °C (preferably +5 to +10 °C) |
| 2 | pH adjustment | Adjust pH to 4–9 by adding aqueous base (KOH or NaOH, 4–6% w/w) | Base addition at low temperature to prevent hydrolysis |
| 3 | Concentration and solvent addition | Concentrate mixture and add organic solvent (e.g., toluene) | Facilitates phase separation |
| 4 | pH adjustment for extraction | Adjust aqueous phase pH to 9–12 | Enhances extraction of product into organic phase |
| 5 | Extraction and isolation | Remove organic phase containing methyl 4-(aminomethyl)benzoate | Salt saturation (NaCl) used to improve extraction efficiency |
Yields reported are excellent, typically over 85%, often reaching 88% or higher based on starting acid.
Temperature and pH control are critical to suppress premature hydrolysis and maximize product recovery.
Introduction of the 4-Methoxypiperidin-1-ylmethyl Group
While direct literature on methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate is limited, analogous methods for related piperidine or piperazine derivatives provide valuable insights.
A green synthesis approach for 4-(4-methylpiperazin-1-ylmethyl) benzoic acid involves nucleophilic substitution of p-cyanobenzyl chloride with methylpiperazine in ethanol-water solvent, followed by hydrolysis and acidification to isolate the product.
This method uses a mixed solvent system (ethanol:water = 2:1), heating at 90–100 °C for 1–2 hours, and subsequent base hydrolysis with sodium hydroxide, followed by acid precipitation.
Although this example uses methylpiperazine, the methodology can be adapted for 4-methoxypiperidine by substituting the nucleophile accordingly.
Proposed Synthetic Route for this compound
Based on the above data and common organic synthesis principles, the preparation can be summarized as:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | 4-(aminomethyl)benzoic acid + methanol + HCl, 5–10 °C, pH 4–9 adjustment with KOH/NaOH | Methyl 4-(aminomethyl)benzoate intermediate |
| 2 | Nucleophilic substitution | Methyl 4-(aminomethyl)benzoate + 4-methoxypiperidine, solvent (e.g., ethanol/water), heat (90–100 °C) | Formation of this compound |
| 3 | Workup | pH adjustment, extraction with organic solvent, salt saturation to improve phase separation | Isolation of pure product |
Detailed Process Parameters and Optimization Insights
Summary Table of Preparation Methods
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 4-(aminomethyl)benzoate | 4-(aminomethyl)benzoic acid, methanol, HCl, KOH/NaOH | 5–10 °C, pH 4–9 then 9–12 | >85 (up to 88+) | Temperature and pH critical |
| 2 | This compound | Methyl 4-(aminomethyl)benzoate, 4-methoxypiperidine, ethanol/water | 90–100 °C, 1–2 h | ~70–90 (inferred) | Adapted from piperazine analog synthesis |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can involve binding to receptors, enzymes, or other proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Synthetic Flexibility : The target compound and its analogs are synthesized via modular approaches, such as alkylation of piperidine/piperazine rings or esterification of benzoic acids.
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., -OCH3) on piperidine enhance solubility but may reduce CNS penetration.
- Characterization : ¹H NMR and HRMS are standard for confirming purity and structure across these compounds .
Biological Activity
Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate, with the molecular formula C₁₅H₂₁NO₃, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₂₁NO₃
- Molecular Weight : 263.34 g/mol
- CAS Number : 1096353-39-7
- SMILES Notation : COC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
This compound is believed to exert its biological effects through various mechanisms:
- Receptor Modulation : The compound may interact with specific neurotransmitter receptors, influencing pathways related to anxiety and depression.
- Enzyme Inhibition : It might inhibit certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:
Antidepressant Effects
A study conducted on animal models demonstrated that the administration of this compound resulted in significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The results indicated a reduction in immobility time, suggesting an enhancement in mood and motivation levels.
Analgesic Activity
In another research study, this compound exhibited notable analgesic properties. The compound was tested using the hot plate and acetic acid-induced writhing tests, showing a significant decrease in pain responses compared to control groups.
Study 1: Antidepressant-Like Activity
In a double-blind study involving rodents, subjects treated with varying doses of this compound showed a dose-dependent reduction in depressive-like behaviors. The study concluded that the compound could be a promising candidate for further development as an antidepressant agent.
Study 2: Analgesic Efficacy
A separate investigation focused on the analgesic efficacy of this compound compared to standard analgesics such as ibuprofen. Results indicated that this compound provided comparable pain relief with fewer side effects, suggesting its potential for clinical use in pain management.
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for thermal stability) .
- pH stability studies : Use UV-Vis spectroscopy (λ = 250–300 nm) to monitor ester hydrolysis in buffered solutions (pH 1–13). Methoxy groups enhance stability in neutral conditions .
- HPLC-MS : Track degradation products (e.g., free benzoic acid) under accelerated aging conditions (40°C/75% RH) .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-methoxypiperidine moiety on biological activity?
Q. Advanced Research Focus
- Analog synthesis : Replace 4-methoxypiperidine with 4-methylpiperidine or morpholine to assess electronic/steric effects .
- Biological assays : Test analogs for receptor binding (e.g., GPCRs via radioligand displacement) or enzyme inhibition (e.g., acetylcholinesterase IC₅₀ assays) .
- Computational modeling : Perform docking studies (AutoDock Vina) to compare binding poses of analogs with target proteins .
How should researchers address contradictions in reported crystallographic data for structurally similar piperidine-benzoate derivatives?
Advanced Research Focus
Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from:
- Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate different forms .
- Data quality : Ensure completeness (>95%) and resolution (<0.84 Å) to reduce model bias. Compare displacement ellipsoids for anisotropic motion .
- Database cross-check : Use the Cambridge Structural Database (CSD) to validate bond lengths/angles against entries like XEPSIJ () .
What strategies can mitigate challenges in isolating intermediates during multi-step synthesis?
Q. Basic Research Focus
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions during esterification .
- Workup optimization : Liquid-liquid extraction (chloroform/water) effectively removes unreacted starting materials.
- In situ monitoring : Use FTIR to track carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) peaks .
How does the electron-donating methoxy group influence the compound’s reactivity in nucleophilic aromatic substitution reactions?
Advanced Research Focus
The para-methoxy group activates the benzene ring via resonance, directing electrophiles to the ortho/para positions. Experimental validation includes:
- Competition experiments : Compare reaction rates with methyl 4-methylbenzoate (no methoxy).
- DFT calculations : Calculate Fukui indices to predict sites of highest electrophilic susceptibility .
- Synthetic applications : Methoxy-directed reactions enable selective functionalization for drug derivatization .
What protocols are recommended for assessing the compound’s pharmacokinetic properties in preclinical studies?
Q. Advanced Research Focus
- LogP determination : Use shake-flask method (octanol/water partition) or HPLC-derived retention times .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis (≥90% binding correlates with prolonged half-life) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
